

analytical techniques for characterizing indazole compounds

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Compound of Interest

Compound Name: (5-Hydroxy-1H-indazol-3-yl)-
acetic acid

CAS No.: 55362-47-5

Cat. No.: B1498310

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Abstract

Indazole (1,2-benzodiazole) scaffolds are critical pharmacophores in modern drug discovery, serving as the core structure for kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents.[1][2][3] However, the characterization of indazole derivatives presents a unique analytical challenge due to annular tautomerism (1H- vs. 2H-indazole) and the consequent formation of regioisomers (N1- vs. N2-alkylation) during synthesis. This application note provides a definitive, multi-modal protocol for the separation, identification, and structural confirmation of indazole compounds, integrating UPLC-MS/MS, multidimensional NMR, and X-ray crystallography.

Introduction: The Indazole Challenge

The indazole ring system exists in a tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms. While the 1H-tautomer is thermodynamically more stable by approximately 15 kJ/mol in the gas phase [1], chemical modification—specifically alkylation or acylation—often yields a mixture of N1- and N2-substituted products.

Distinguishing these isomers is non-trivial but critical:

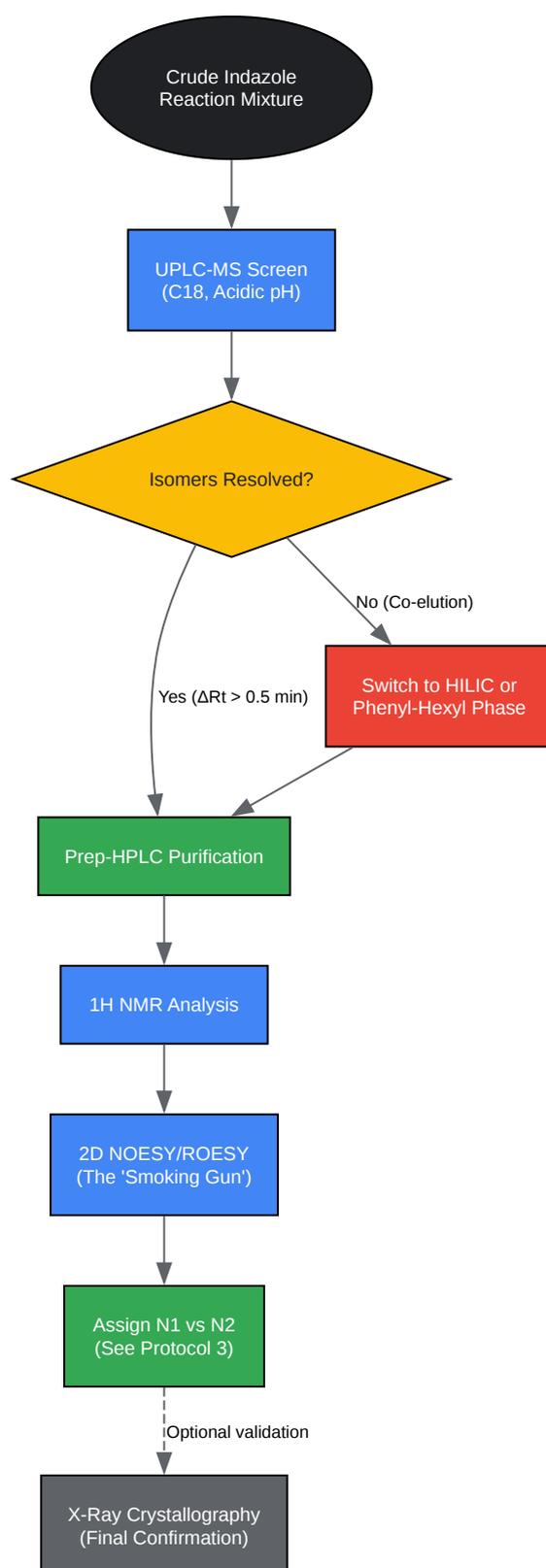
- **Biological Activity:** N1 and N2 isomers often exhibit vastly different binding affinities to target proteins (e.g., VEGFR, CDK).

- Regulatory Compliance: ICH guidelines require strict identification and quantification of isomeric impurities.

This guide outlines a self-validating workflow to unambiguously assign structure.

Analytical Workflow Overview

The following flowchart illustrates the decision-making process for characterizing a crude indazole reaction mixture.



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Figure 1: Analytical decision matrix for isolating and characterizing indazole regioisomers. The workflow prioritizes chromatographic separation followed by NMR-based structural assignment.

Protocol 1: Chromatographic Separation (UPLC-MS)

Regioisomers of indazole often possess distinct dipole moments. The N1-substituted isomer (benzenoid character) generally exhibits lower polarity than the N2-substituted isomer (quinonoid character), resulting in different retention times on Reverse Phase (RP) columns.

Experimental Setup:

- System: UHPLC coupled with Q-ToF or Triple Quadrupole MS.
- Column: C18 Charged Surface Hybrid (CSH) or Phenyl-Hexyl (1.7 μm , 2.1 x 100 mm). The Phenyl-Hexyl phase provides superior selectivity for aromatic isomers via interactions.

Standard Gradient Method:

Parameter	Setting
Mobile Phase A	Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	0.4 mL/min
Column Temp	40°C
Detection	UV (254 nm) and MS (ESI+)

Time (min)	%B	Rationale
0.0	5	Initial equilibration
1.0	5	Load sample
8.0	95	Linear gradient for resolution
10.0	95	Wash lipophilic impurities
10.1	5	Re-equilibration

Data Interpretation:

- Elution Order: typically, the N2-isomer elutes earlier (more polar) than the N1-isomer on C18 columns, though this can reverse depending on the N-substituent's lipophilicity [2].
- MS Fragmentation: Both isomers will show the same parent ion
 - . Differentiation requires MS/MS or NMR.

Protocol 2: Mass Spectrometry Fragmentation (MS/MS)

While isomers share a molecular weight, their fragmentation energy and pathways under Collision Induced Dissociation (CID) can differ.

Key Fragmentation Pathways:

- Loss of HCN (27 Da) or N₂ (28 Da): Indazoles characteristically lose
or
from the pyrazole ring.
- Retro-Diels-Alder (RDA): Cleavage of the heterocyclic ring.

Differentiation Tip: N2-substituted indazoles often exhibit a higher abundance of fragments related to the cleavage of the N-N bond compared to N1-substituted analogs, due to the

destabilization inherent in the quinonoid structure. However, MS alone is rarely definitive for ab initio structure assignment and must be paired with NMR.

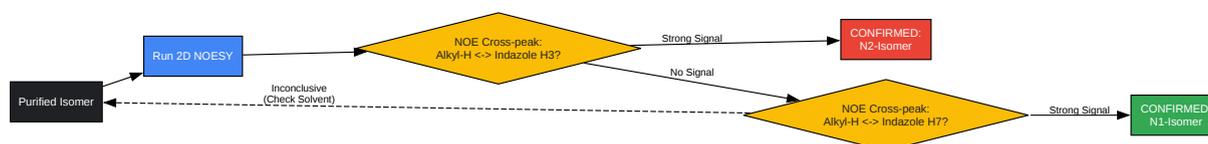
Protocol 3: Structural Elucidation via NMR (The Gold Standard)

This is the most critical section. Distinguishing N1 vs. N2 alkylation relies on the spatial proximity of the alkyl group (N-R) to the protons on the indazole core.

The "Semple Rule" & NOE Correlations

- N1-Alkylation: The alkyl group is spatially close to the proton at position 7 (H7).
- N2-Alkylation: The alkyl group is spatially close to the proton at position 3 (H3).

NMR Workflow Diagram:



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Figure 2: Logic gate for assigning regiochemistry using Nuclear Overhauser Effect Spectroscopy (NOESY).

Chemical Shift Fingerprinting (DMSO-d6)

If NOESY is ambiguous (e.g., overlapping peaks),

chemical shifts provide secondary validation [3].

Position	N1-Substituted Indazole (ppm)	N2-Substituted Indazole (ppm)	Diagnostic Note
C3	~133 - 135	~120 - 125	N2 isomers show an upfield shift of C3.
C7a	~139	~148	Junction carbon shifts vary significantly.
N-CH2 (Proton)	~5.5 - 5.8	~5.6 - 6.0	N2-methylene protons are often slightly deshielded.

Experimental Parameter (NMR):

- Solvent: DMSO-d6 is preferred over CDCl3 to prevent aggregation and sharpen exchangeable proton signals.
- Experiment: 1H-1H NOESY (Mixing time: 300-500 ms).

Protocol 4: X-Ray Crystallography (The Ultimate Arbiter)

When indazoles are substituted with bulky or flexible groups that complicate NMR interpretation (e.g., broadening due to rotation), single-crystal X-ray diffraction is required.

- Tautomer Confirmation: X-ray confirms the proton position in unsubstituted indazoles (usually N1-H in solid state).
- Regioisomer Confirmation: Unambiguously locates the N-C bond for alkylated derivatives.
- Protocol: Slow evaporation from Ethanol/Water or Methanol/DCM mixtures often yields suitable crystals for indazole derivatives.

Summary of Validated Drugs (Reference Standards)

To validate your analytical method, use these commercially available compounds as reference standards for N1/N2 behavior:

- Axitinib (Inlyta): N1-substituted indazole.[4]
- Lonidamine: N1-substituted indazole-3-carboxylic acid derivative.
- Pazopanib: N1-methylated indazole.

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